REACTION_SMILES
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[CH3:12][N:13]([C:14](=[O:15])[Cl:16])[CH3:17].[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[H-:1].[NH2:3][c:4]1[n:5][c:6]([CH3:11])[cH:7][c:8]([CH3:10])[cH:9]1.[Na+:2].[OH2:18]>>[NH:3]([c:4]1[n:5][c:6]([CH3:11])[cH:7][c:8]([CH3:10])[cH:9]1)[C:14]([N:13]([CH3:12])[CH3:17])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)nc(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc(C)nc(NC(=O)N(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |